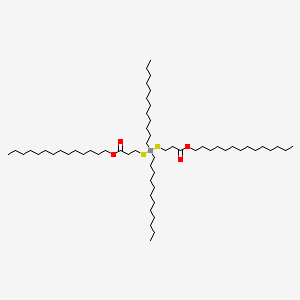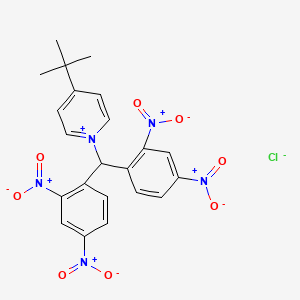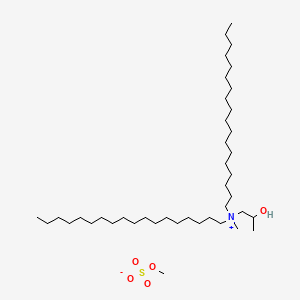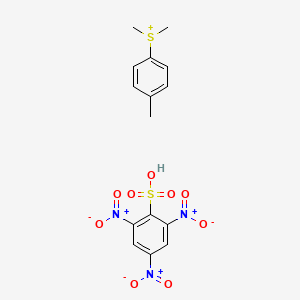
Dimethyl(p-tolyl)sulfonium; 2,4,6-trinitrobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC98247 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC98247 involves multiple steps, each requiring specific reagents and conditions The initial step typically involves the formation of a core structure through a series of condensation reactions
Industrial Production Methods
Industrial production of NSC98247 generally follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade reagents and catalysts to facilitate the reactions. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
NSC98247 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions to prevent unwanted side reactions.
Substitution: Common reagents include halogens and alkylating agents, often in the presence of catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Aplicaciones Científicas De Investigación
NSC98247 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups or reactivity.
Mecanismo De Acción
The mechanism of action of NSC98247 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. For example, NSC98247 may inhibit the activity of a particular enzyme, thereby altering the metabolic pathway it regulates. The exact mechanism depends on the specific structure and functional groups of NSC98247, as well as the biological context in which it is studied.
Propiedades
Número CAS |
2870-25-9 |
|---|---|
Fórmula molecular |
C15H16N3O9S2+ |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
dimethyl-(4-methylphenyl)sulfanium;2,4,6-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C9H13S.C6H3N3O9S/c1-8-4-6-9(7-5-8)10(2)3;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h4-7H,1-3H3;1-2H,(H,16,17,18)/q+1; |
Clave InChI |
AVSCCTYPDCTQFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[S+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


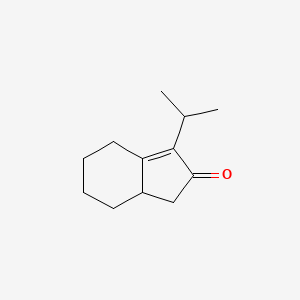

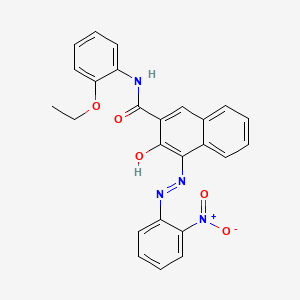
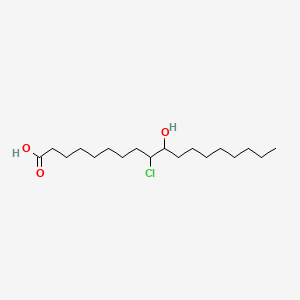
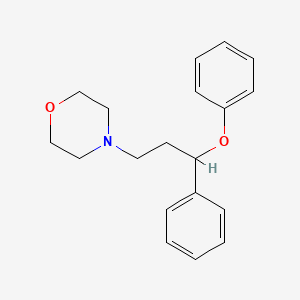
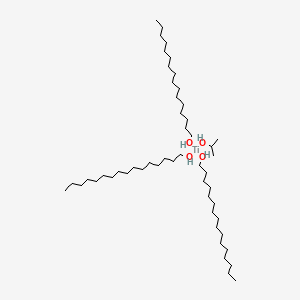

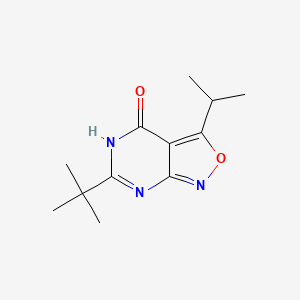
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)

